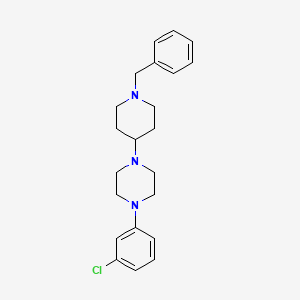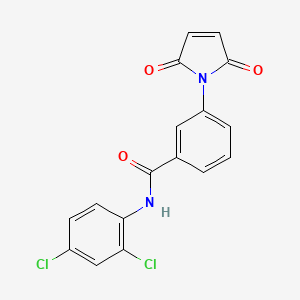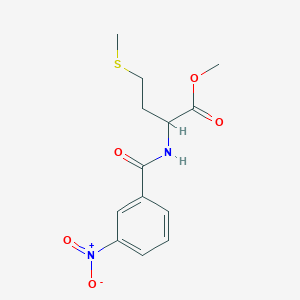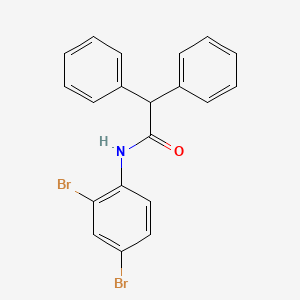
1-(1-benzyl-4-piperidinyl)-4-(3-chlorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-benzyl-4-piperidinyl)-4-(3-chlorophenyl)piperazine, commonly known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a psychoactive drug that acts as a selective serotonin reuptake inhibitor (SSRI) and is commonly used as a tool for studying the role of serotonin in the brain. CPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of neuroscience.
作用机制
CPP acts as a selective serotonin reuptake inhibitor, which means that it blocks the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have a range of effects on behavior and cognition. Serotonin is known to play a role in the regulation of mood, appetite, and sleep, among other things.
Biochemical and Physiological Effects
CPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can have an impact on mood and behavior. CPP has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. In addition, CPP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
CPP has several advantages for use in lab experiments. It has a high affinity for the serotonin transporter, which makes it a potent tool for studying the role of serotonin in the brain. CPP is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, there are some limitations to the use of CPP in lab experiments. It has been found to have some off-target effects, which can complicate the interpretation of results. In addition, CPP has a relatively short half-life, which can make it difficult to study long-term effects.
未来方向
There are several future directions for research on CPP. One area of interest is the role of serotonin in the regulation of appetite and energy balance. CPP has been shown to have an impact on these processes, and further research could help to elucidate the mechanisms involved. Another area of interest is the use of CPP as a tool for studying the effects of antidepressant drugs. CPP has been used as a model for studying the mechanisms of action of these drugs, and further research could help to identify new targets for drug development. Finally, there is interest in the use of CPP as a tool for studying the role of serotonin in the regulation of stress responses. CPP has been shown to increase the activity of the HPA axis, and further research could help to identify new targets for the treatment of stress-related disorders.
合成方法
The synthesis of CPP involves the reaction of 1-(4-chlorophenyl)piperazine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as chloroform or dichloromethane and typically takes several hours to complete. The resulting product is then purified using column chromatography to obtain pure CPP.
科学研究应用
CPP has been widely used in scientific research as a tool for studying the role of serotonin in the brain. It has been used to investigate the mechanisms of action of antidepressant drugs and to study the effects of serotonin on behavior and cognition. CPP has also been used to study the effects of serotonin on the regulation of appetite and energy balance.
属性
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(3-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3/c23-20-7-4-8-22(17-20)26-15-13-25(14-16-26)21-9-11-24(12-10-21)18-19-5-2-1-3-6-19/h1-8,17,21H,9-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQAYTJGUAINAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)-4-(3-chlorophenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide](/img/structure/B4890521.png)
![N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4890523.png)
![[methylenebis(2,6-dimethyl-4,1-phenylene)]diformamide](/img/structure/B4890533.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)

![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)

![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)
![5-(2,4-dichlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4890603.png)
